molecular formula C8H14ClN3 B1403255 3-(1H-imidazol-2-yl)piperidine hydrochloride CAS No. 1352654-79-5

3-(1H-imidazol-2-yl)piperidine hydrochloride

Cat. No. B1403255
M. Wt: 187.67 g/mol
InChI Key: BBDASZCNPUBORX-UHFFFAOYSA-N
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Description

“3-(1H-imidazol-2-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for “3-(1H-imidazol-2-yl)piperidine hydrochloride” is 1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H . This indicates the presence of an imidazole ring attached to a piperidine ring.


Physical And Chemical Properties Analysis

“3-(1H-imidazol-2-yl)piperidine hydrochloride” is a solid at room temperature . It has a molecular weight of 224.13 .

Scientific Research Applications

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Compound 1, a derivative related to 3-(1H-imidazol-2-yl)piperidine, demonstrated potential as an anaplastic lymphoma kinase inhibitor for cancer treatment. This study explored the compound's pharmacokinetics, revealing a high clearance rate and a short half-life in mice, essential for understanding its behavior in the body (Teffera et al., 2013).

Synthesis of Piperidine Derivatives

Research by Shevchuk et al. (2012) focused on synthesizing 3- and 4-(1H-azol-1-yl)piperidines, including imidazole derivatives like 3-(1H-imidazol-2-yl)piperidine. This synthesis methodology is significant for developing new compounds with potential biological activity (Shevchuk et al., 2012).

Potential 5-HT3 Receptor Antagonists

A study on tropane-3-spiro-4'(5')-imidazolines, related to 3-(1H-imidazol-2-yl)piperidine, revealed their potential as 5-HT3 receptor antagonists. This could have implications for developing new treatments for various neurological disorders (Whelan et al., 1995).

Antitubercular Agents

Research involving 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, similar to 3-(1H-imidazol-2-yl)piperidine, showed promising antitubercular activity. This finding is critical for developing new medications against tuberculosis (Raju et al., 2020).

NMDA Receptor Ligands for Parkinson's Disease

A study identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This has potential implications for treating Parkinson's disease (Wright et al., 1999).

Safety And Hazards

The safety information available indicates that “3-(1H-imidazol-2-yl)piperidine hydrochloride” has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDASZCNPUBORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)piperidine hydrochloride

CAS RN

1263378-48-8
Record name Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of benzyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.5 g, 5.26 mmol, 1.00 equiv) in dioxane (15 mL). To this was added conc. HCl (9 mL). The resulting mixture was stirred for 4 hours at 70° C. in an oil bath. The reaction progress was monitored by TLC (DCM: MeOH=10:1). Upon completion, the resulting solution was diluted with dioxane (10 mL) and concentrated on a rotary evaporator affording 3-(1H-imidazol-2-yl)piperidine hydrochloride as black solid in (0.48 g, 57%).
Name
benzyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 3
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 4
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 5
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 6
3-(1H-imidazol-2-yl)piperidine hydrochloride

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